Gold(1+) bromo(oxo)methanide

Description

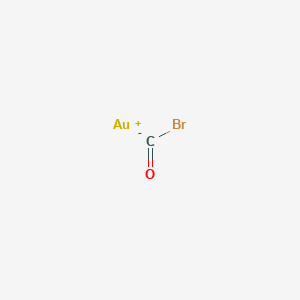

Gold(1+) bromo(oxo)methanide is a coordination compound featuring a gold(I) cation complexed with a bromo(oxo)methanide ligand. The ligand consists of a methane derivative substituted with both bromo (-Br) and oxo (-O) groups. Gold(I) complexes are typically linear in geometry, and the presence of mixed halide-oxo ligands may influence reactivity and stability.

Properties

CAS No. |

134789-10-9 |

|---|---|

Molecular Formula |

CAuBrO |

Molecular Weight |

304.88 g/mol |

IUPAC Name |

bromomethanone;gold(1+) |

InChI |

InChI=1S/CBrO.Au/c2-1-3;/q-1;+1 |

InChI Key |

SEHNENDZBMDRHK-UHFFFAOYSA-N |

Canonical SMILES |

[C-](=O)Br.[Au+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gold(1+) bromo(oxo)methanide can be synthesized through several methods. One common approach involves the reaction of gold(I) chloride with a suitable brominating agent in the presence of an oxomethanide precursor. The reaction typically occurs under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation of the gold(I) center.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Gold(1+) bromo(oxo)methanide undergoes various chemical reactions, including:

Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.

Reduction: The compound can be reduced back to elemental gold or other gold(I) species.

Substitution: The bromine atom can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.

Substitution: Nucleophiles such as thiols or phosphines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) bromide, while substitution reactions can produce various gold(I) complexes with different ligands.

Scientific Research Applications

Gold(1+) bromo(oxo)methanide has several scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

Biology: The compound’s unique properties make it a valuable tool in studying biological processes at the molecular level.

Medicine: Gold compounds, including this compound, are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and rheumatoid arthritis.

Industry: The compound is used in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism by which Gold(1+) bromo(oxo)methanide exerts its effects involves the interaction of the gold(I) center with various molecular targets. In catalysis, the gold(I) center can activate substrates by coordinating to electron-rich sites, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Silver(I) Bromo(oxo)methanide

Silver(I) complexes with mixed halide-oxo ligands share similarities with gold(I) analogues. For example, silver(I) bromo(oxo)methanide is expected to exhibit a linear geometry, but its stability is lower due to silver’s reduced nobility. Silver complexes are more prone to oxidation and ligand dissociation compared to gold, which impacts their utility in catalysis .

Gold(I) Chloro(oxo)methanide

Replacing bromine with chlorine in the ligand alters electronegativity and bond strength.

Organometallic Bromo-oxo Complexes

highlights α-bromo ketones and oximes used in quinolone synthesis. While these are organic, their bromo-oxo functional groups mirror ligand motifs in gold complexes. For instance, the α-bromo ketone in (compound 2a-c) demonstrates how bromo-oxo groups facilitate nucleophilic substitution, a reactivity pathway that gold(I) bromo(oxo)methanide may exploit in catalytic cycles .

Enzymatic Oxo-Ligand Systems (Indirect Comparison)

discusses oxalate oxidases (OXO) with insoluble oxo-active sites. Though enzymatic, these systems highlight the role of oxo ligands in redox processes. Gold(I) bromo(oxo)methanide’s oxo group could similarly participate in electron transfer, albeit in an inorganic context .

Data Table: Theoretical Comparison of Gold(I) Bromo(oxo)methanide and Analogues

| Property | Gold(1+) Bromo(oxo)methanide | Silver(I) Bromo(oxo)methanide | Gold(I) Chloro(oxo)methanide |

|---|---|---|---|

| Bond Energy (Au/Ag-X) | ~285 kJ/mol (Au-Br) | ~210 kJ/mol (Ag-Br) | ~315 kJ/mol (Au-Cl) |

| Stability | High (resists oxidation) | Moderate (prone to oxidation) | Very High |

| Reactivity | Electrophilic, catalytic | Less active | Less reactive (stronger bond) |

| Synthetic Route | Ligand exchange (e.g., from AuCl) | Similar, but lower yield | Direct coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.